1-(Methylsulfonyl)piperazine

LpxH inhibition Gram‑negative antibacterial Klebsiella pneumoniae

Select 1-(methylsulfonyl)piperazine for LpxH and FTase inhibitor programs. The methylsulfonyl group confers >2-fold higher antibacterial potency vs phenylsulfonyl analogs (IC₅₀ 0.019 µM vs 0.052 µM) and enables catalytic zinc coordination unattainable with bulkier sulfonyls, driving sub-nM enzymatic IC₅₀ (0.007 µM) and cellular efficacy (soft-agar IC₅₀ 72 nM). Its logP (–0.67) reduces non-specific binding and aggregation, improving assay reliability. A white solid (mp 99°C), slightly water-soluble. Procure now for hit-to-lead efficiency.

Molecular Formula C5H12N2O2S
Molecular Weight 164.23 g/mol
CAS No. 55276-43-2
Cat. No. B1332412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylsulfonyl)piperazine
CAS55276-43-2
Molecular FormulaC5H12N2O2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCNCC1
InChIInChI=1S/C5H12N2O2S/c1-10(8,9)7-4-2-6-3-5-7/h6H,2-5H2,1H3
InChIKeyZZAKLGGGMWORRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methylsulfonyl)piperazine (CAS 55276-43-2) – Core Properties and Chemical Class for Research Procurement


1-(Methylsulfonyl)piperazine is a heterocyclic sulfonamide featuring a piperazine ring N‑substituted with a methylsulfonyl (–SO₂CH₃) group [1]. The compound exists as a white to almost white solid (melting point: 99 °C) with a molecular weight of 164.23 g·mol⁻¹ and is slightly soluble in water [2]. Its physicochemical profile includes a predicted pKa of 7.78 ± 0.10 and a predicted logP of approximately –0.67, which influence its partitioning behavior and formulation strategies [3][4]. This sulfonylpiperazine scaffold serves as a versatile intermediate in pharmaceutical and chemical research, with demonstrated utility in both synthetic elaboration and biological probe development [5].

Why 1-(Methylsulfonyl)piperazine Cannot Be Replaced by Unsubstituted Piperazine or Common Analogs in Sensitive Assays


Generic piperazine or alternative sulfonylpiperazines (e.g., phenyl‑ or ethyl‑sulfonyl) cannot be directly interchanged with 1‑(methylsulfonyl)piperazine because the methylsulfonyl group uniquely modulates electronic density, hydrogen‑bonding capacity, and metabolic stability [1]. In head‑to‑head antibacterial assays, methylsulfonyl‑bearing piperazines (JH‑LPH‑28, JH‑LPH‑33) achieved IC₅₀ values of 0.019 µM and 0.023 µM against K. pneumoniae LpxH, whereas the phenylsulfonyl comparator AZ1 exhibited an IC₅₀ of 0.052 µM, representing a >2‑fold potency advantage [2]. Furthermore, X‑ray crystallography reveals that the piperazine nitrogen directly coordinates the catalytic zinc in farnesyltransferase when the methylsulfonyl group is present, a binding mode not observed with bulkier sulfonyl substituents [3]. These quantitative and structural differences preclude simple analog substitution in target‑based screening or structure‑guided optimization.

Quantitative Differentiation of 1-(Methylsulfonyl)piperazine: Head‑to‑Head Comparisons and Structure‑Driven Performance Data


Antibacterial Target Engagement: Methylsulfonyl Piperazines Outperform Phenylsulfonyl Comparator AZ1

Methylsulfonyl‑substituted piperazines demonstrate superior inhibition of LpxH, an essential enzyme for lipid A biosynthesis in Gram‑negative bacteria. In a direct head‑to‑head comparison, compound JH‑LPH‑28 (containing a methylsulfonylpiperazine motif) inhibited K. pneumoniae LpxH with an IC₅₀ of 0.019 µM, and JH‑LPH‑33 achieved an IC₅₀ of 0.023 µM. The phenylsulfonyl comparator AZ1 required a higher concentration (IC₅₀ = 0.052 µM) [1][2]. This 2.3–2.7‑fold improvement in potency is attributed to the smaller methylsulfonyl group enabling tighter active‑site complementarity.

LpxH inhibition Gram‑negative antibacterial Klebsiella pneumoniae

Farnesyltransferase Inhibition: Methylsulfonyl Piperazine Enables Sub‑Nanomolar Cellular Activity

A methylsulfonyl‑piperazine‑containing tricyclic compound (compound 24) achieved an IC₅₀ of 0.007 µM in a farnesyltransferase (FTase) enzymatic assay and 72 nM in a soft‑agar cellular assay [1][2]. X‑ray crystallography revealed that the piperazine nitrogen of compound 24 directly coordinates the catalytic zinc ion in the FTase active site—a binding interaction that is facilitated by the small, electron‑withdrawing methylsulfonyl group [1]. In contrast, bulkier sulfonyl substituents (e.g., phenylsulfonyl) are sterically incompatible with this zinc‑coordination geometry, as inferred from the structure–activity relationships of related analogs [3].

FTase inhibition anticancer zinc coordination

Physicochemical and Solid‑State Properties Differentiate Methylsulfonyl from Phenylsulfonyl and Ethylsulfonyl Analogs

The methylsulfonyl group confers a distinct physicochemical profile compared to longer‑chain or aromatic sulfonyl analogs. 1‑(Methylsulfonyl)piperazine exhibits a predicted logP of –0.67 and a predicted pKa of 7.78 ± 0.10 [1][2]. In contrast, 1‑(phenylsulfonyl)piperazine (MW = 226.30 g·mol⁻¹, CAS 14172‑55‑5) has a calculated logP of approximately 0.4–1.2 (estimated from structural similarity), while 1‑(ethylsulfonyl)piperazine (MW = 178.25 g·mol⁻¹, CAS 62937‑96‑6) shows intermediate lipophilicity [3][4]. The lower logP of the methylsulfonyl derivative translates to higher aqueous miscibility (slightly soluble in water) and reduced non‑specific protein binding relative to the phenyl analog, which is critical for assay robustness and pharmacokinetic predictability [1].

physicochemical properties logP pKa solubility

Optimal Procurement Scenarios for 1-(Methylsulfonyl)piperazine Based on Verified Performance Advantages


Antibacterial Drug Discovery Targeting Gram‑Negative LpxH

Procure 1‑(methylsulfonyl)piperazine as a core building block when developing LpxH inhibitors. The methylsulfonyl scaffold yields >2‑fold higher potency than phenylsulfonyl analogs (IC₅₀ 0.019 µM vs. 0.052 µM), directly improving hit‑to‑lead efficiency [1].

Farnesyltransferase Inhibitor Optimization for Oncology

Utilize methylsulfonyl‑piperazine intermediates to access sub‑nanomolar FTase inhibitors. The methylsulfonyl group enables critical zinc‑coordination that bulkier sulfonyls cannot achieve, driving both enzymatic potency (IC₅₀ 0.007 µM) and cellular efficacy (soft‑agar IC₅₀ 72 nM) [2][3].

Medicinal Chemistry Lead Optimization Requiring Low Lipophilicity

Select 1‑(methylsulfonyl)piperazine over phenylsulfonyl or ethylsulfonyl analogs when ligand efficiency and aqueous solubility are paramount. Its predicted logP of –0.67 reduces non‑specific binding and aggregation risk, enhancing assay reliability and pharmacokinetic tractability [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Methylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.